molecular formula C9H7F2NO4 B8266545 Methyl 2,2-difluoro-2-(3-nitrophenyl)acetate

Methyl 2,2-difluoro-2-(3-nitrophenyl)acetate

Cat. No.: B8266545
M. Wt: 231.15 g/mol
InChI Key: ZKKDFDASZLRJNP-UHFFFAOYSA-N
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Description

Methyl 2,2-difluoro-2-(3-nitrophenyl)acetate is an organic compound with the molecular formula C9H7F2NO4 It is characterized by the presence of a difluoromethyl group and a nitrophenyl group attached to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,2-difluoro-2-(3-nitrophenyl)acetate typically involves the esterification of 2,2-difluoro-2-(3-nitrophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,2-difluoro-2-(3-nitrophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Reduction: Methyl 2,2-difluoro-2-(3-aminophenyl)acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2,2-difluoro-2-(3-nitrophenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2,2-difluoro-2-(3-nitrophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The difluoromethyl group can enhance the compound’s binding affinity to certain targets, while the nitrophenyl group can participate in various chemical interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

  • Methyl 2,2-difluoro-2-(2-nitrophenyl)acetate
  • Methyl 2,2-difluoro-2-(4-nitrophenyl)acetate
  • Methyl 2,2-difluoro-2-(3-aminophenyl)acetate

Uniqueness: Methyl 2,2-difluoro-2-(3-nitrophenyl)acetate is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 2,2-difluoro-2-(3-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO4/c1-16-8(13)9(10,11)6-3-2-4-7(5-6)12(14)15/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKDFDASZLRJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)[N+](=O)[O-])(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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